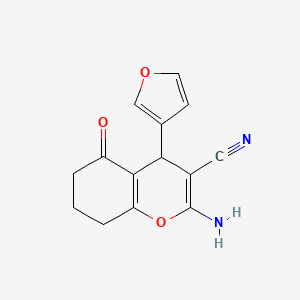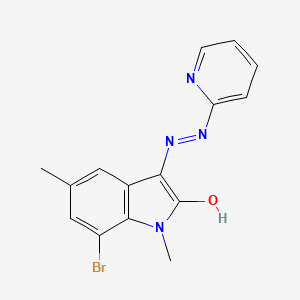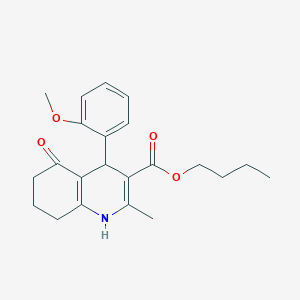![molecular formula C12H17I2NO B5088443 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5088443.png)
2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[Butyl(methyl)amino]methyl}-4,6-diiodophenol (BAMDP) is a chemical compound that has gained attention in scientific research due to its potential applications in biomedical and pharmaceutical fields. BAMDP is a derivative of iodinated phenols, which have been studied extensively for their antioxidant and anti-inflammatory properties.
Applications De Recherche Scientifique
2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol has been studied for its potential applications in various biomedical and pharmaceutical fields. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol has also been investigated for its potential use as a contrast agent in medical imaging.
Mécanisme D'action
The mechanism of action of 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of cell signaling pathways. 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol has been shown to scavenge free radicals and reduce oxidative stress in cells. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation.
Biochemical and physiological effects:
2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can lead to a reduction in cell damage and death. 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol has also been shown to modulate cell signaling pathways and gene expression, which can have downstream effects on cellular processes such as proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol in lab experiments is its stability and solubility in water. This makes it easy to handle and administer in cell culture and animal studies. However, one limitation of using 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration for experimental use.
Orientations Futures
There are many potential future directions for 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol research. One direction is to investigate its potential use as a therapeutic agent for oxidative stress-related diseases. Another direction is to explore its use as a contrast agent in medical imaging. Additionally, further studies are needed to elucidate the mechanism of action of 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol and its downstream effects on cellular processes.
Méthodes De Synthèse
The synthesis of 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol involves the reaction of 4,6-diiodoresorcinol with butyl(methyl)amine in the presence of formaldehyde. The reaction yields 2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol as a yellow crystalline solid, which can be purified by recrystallization. The synthesis method has been optimized to achieve high yield and purity of the product.
Propriétés
IUPAC Name |
2-[[butyl(methyl)amino]methyl]-4,6-diiodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I2NO/c1-3-4-5-15(2)8-9-6-10(13)7-11(14)12(9)16/h6-7,16H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPMJIXTTXLPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C(=CC(=C1)I)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5088363.png)
![propyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B5088368.png)


![1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}](/img/structure/B5088393.png)
![2-(4-chloro-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5088398.png)
![methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5088403.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5088416.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5088434.png)
![3-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5088450.png)

![[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5088465.png)
![6-(isobutylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5088467.png)
